Cas no 1870560-16-9 (1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester)
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester structure](https://ja.kuujia.com/scimg/cas/1870560-16-9x500.png)
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester 化学的及び物理的性質
名前と識別子
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- 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester
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- インチ: 1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3
- InChIKey: WHRWLSGBIFGADM-UHFFFAOYSA-N
- ほほえんだ: O1C2(CC(C)C2C)C1(C)C(OC)=O
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699784-1.0g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-699784-0.1g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-699784-0.25g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-699784-0.5g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-699784-0.05g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-699784-2.5g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-699784-5.0g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-699784-10.0g |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058913-1g |
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1870560-16-9 | 95% | 1g |
¥5971.0 | 2023-03-19 |
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl esterに関する追加情報
Recent Advances in the Study of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester (CAS: 1870560-16-9)
The compound 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester (CAS: 1870560-16-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex molecules in drug discovery.
One of the key areas of interest is the compound's role as a versatile intermediate in organic synthesis. Researchers have developed novel synthetic routes to produce 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester with high yield and purity. These methods often involve multi-step reactions, including cyclization and esterification, which have been optimized to improve efficiency and scalability. The compound's spirocyclic structure is particularly valuable for constructing complex molecular architectures, making it a valuable tool in medicinal chemistry.
In addition to its synthetic utility, recent pharmacological studies have explored the bioactivity of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester. Preliminary findings suggest that it may exhibit anti-inflammatory and antimicrobial properties, although the exact mechanisms of action remain under investigation. These properties are attributed to the compound's ability to interact with specific biological targets, such as enzymes or receptors, though further in vitro and in vivo studies are needed to confirm these effects.
Another promising avenue of research involves the use of this compound as a precursor for the development of new drug candidates. Its spirocyclic core can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, derivatives of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester have been synthesized and evaluated for their potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Early results indicate that these derivatives may modulate key pathways involved in neurodegeneration.
Despite these advancements, challenges remain in the widespread application of this compound. Issues such as stability, bioavailability, and potential toxicity need to be addressed through further research. However, the growing body of evidence supporting its utility in drug discovery and development underscores its importance in the field. Future studies are expected to delve deeper into its pharmacological profile and explore its potential in other therapeutic areas, such as oncology and infectious diseases.
In conclusion, 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester (CAS: 1870560-16-9) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility and potential bioactivity, make it a valuable subject of ongoing and future studies. As research progresses, this compound may pave the way for the development of novel therapeutics and contribute to advancements in the field.
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